molecular formula C19H16N2O3 B7827929 N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]-2-phenylacetohydrazide

N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]-2-phenylacetohydrazide

Cat. No.: B7827929
M. Wt: 320.3 g/mol
InChI Key: BERWDWYGWWBVPQ-UHFFFAOYSA-N
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Description

N’-[1-(1,3-dioxoinden-2-ylidene)ethyl]-2-phenylacetohydrazide is a chemical compound that belongs to the class of hydrazides This compound is characterized by the presence of an indene-1,3-dione moiety, which is a versatile building block in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(1,3-dioxoinden-2-ylidene)ethyl]-2-phenylacetohydrazide typically involves the reaction of indene-1,3-dione with ethyl acetoacetate in the presence of a base, followed by the reaction with phenylhydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(1,3-dioxoinden-2-ylidene)ethyl]-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-[1-(1,3-dioxoinden-2-ylidene)ethyl]-2-phenylacetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound has potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of N’-[1-(1,3-dioxoinden-2-ylidene)ethyl]-2-phenylacetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Indane-1,3-dione: A closely related compound with similar structural features.

    Phenylhydrazine derivatives: Compounds that share the hydrazide moiety.

    Indenoquinoxalines: Compounds with a similar indene-1,3-dione core.

Uniqueness

N’-[1-(1,3-dioxoinden-2-ylidene)ethyl]-2-phenylacetohydrazide is unique due to its specific combination of the indene-1,3-dione moiety and the phenylacetohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]-2-phenylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-12(20-21-16(22)11-13-7-3-2-4-8-13)17-18(23)14-9-5-6-10-15(14)19(17)24/h2-10,20H,11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERWDWYGWWBVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)NNC(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)NNC(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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